5-Chloro vs. 5-Bromo and 5,7-Dihalogenated Analogs: Differential P450 17 (CYP17A1) Inhibitory Potency in Human and Bovine Microsomes
In a systematic SAR study of 1-[(benzofuran-2-yl)methyl]imidazoles—all derived from the corresponding benzofuran-2-yl methanol intermediates—the 5-chloro compound exhibited IC50 values of 1,800 nM (bovine P450 17) and 230 nM (human P450 17). By comparison, the 5-bromo analog showed 1,540 nM (bovine) and 380 nM (human), representing a 1.65-fold loss in human enzyme potency relative to the 5-chloro derivative. The 5,7-dichloro analog, while more potent in human enzyme (180 nM), also demonstrated a different selectivity window (7.2-fold human/bovine selectivity ratio, versus 7.8-fold for the mono-5-chloro compound). The 5,7-dibromo analog showed 185 nM (human), comparable to 5,7-dichloro, but with a distinct toxicity and metabolic profile. These data demonstrate that the mono-5-chloro substitution pattern yields a unique balance of potency and species selectivity that is not reproduced by mono-bromo, dihalogenated, or unsubstituted benzofuran congeners [1].
| Evidence Dimension | P450 17 (17α-hydroxylase:17,20-lyase) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1,800 nM (bovine), 230 nM (human) for 1-[(5-chlorobenzofuran-2-yl)methyl]imidazole |
| Comparator Or Baseline | 5-Bromo analog: 1,540 nM (bovine), 380 nM (human); 5,7-Dichloro analog: 1,300 nM (bovine), 180 nM (human); 5,7-Dibromo analog: 1,150 nM (bovine), 185 nM (human) |
| Quantified Difference | 5-Chloro vs. 5-Bromo (human): 230 vs. 380 nM (1.65-fold higher potency for 5-chloro). 5-Chloro vs. 5,7-Dichloro (human): 230 vs. 180 nM (5,7-dichloro is 1.28-fold more potent). Species selectivity ratio (bovine/human): 5-chloro = 7.8; 5-bromo = 4.1; 5,7-dichloro = 7.2; 5,7-dibromo = 6.2 |
| Conditions | Human and bovine microsomal P450 17 enzyme inhibition assay; substrate: pregnenolone/progesterone; as reported in J. Pharm. Pharmacol. 1998, 50, 1109-1116 |
Why This Matters
Researchers targeting CYP17A1 for prostate cancer or steroidogenesis modulation must source the specific 5-chloro intermediate to reproduce published potency and selectivity windows; substitution with the 5-bromo analog results in a 1.65-fold loss of human target engagement.
- [1] Bahshwan, S.A.; Owen, C.P.; Nicholls, P.J.; Smith, H.J.; Ahmadi, M. Some 1-[(benzofuran-2-yl)methyl]imidazoles as inhibitors of 17alpha-hydroxylase:17,20-lyase (P450 17) and their specificity patterns. J. Pharm. Pharmacol., 1998, 50, 1109-1116. View Source
